molecular formula C7H8Cl2N2O2 B1486678 4-Chloro-2-hydrazinobenzoic acid hydrochloride CAS No. 64415-09-4

4-Chloro-2-hydrazinobenzoic acid hydrochloride

Cat. No.: B1486678
CAS No.: 64415-09-4
M. Wt: 223.05 g/mol
InChI Key: XDRADJMXOLIAHM-UHFFFAOYSA-N
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Description

4-Chloro-2-hydrazinobenzoic acid hydrochloride is a chemical building block of significant interest in medicinal and organic chemistry research. It is provided for early discovery research as part of a collection of rare and unique chemicals. As a derivative of hydrazinobenzoic acid, this compound serves as a versatile precursor for the synthesis of various heterocyclic scaffolds, which are core structures in many pharmacologically active molecules . This reagent is primarily used in the design and development of novel chemical entities for biological evaluation. Research indicates that hydrazinobenzoic acid derivatives can be incorporated with other pharmacophoric templates to create hybrid molecules with enhanced chemotherapeutic potential . Specifically, such compounds have been elaborated and evaluated for in vitro cytotoxicity against various human cancer cell lines, demonstrating the value of this chemical class in anticancer agent discovery . Please note: This product is intended for research applications only. It is not characterized for purity or identity with full analytical data. All sales are final. The buyer assumes responsibility for confirming product identity and/or purity. Application Note: For Research Use Only. This product is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

4-chloro-2-hydrazinylbenzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2.ClH/c8-4-1-2-5(7(11)12)6(3-4)10-9;/h1-3,10H,9H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDRADJMXOLIAHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)NN)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Detailed Preparation Steps

Diazotization Reaction

  • Starting material: 4-chloro-2-aminobenzoic acid or 4-chloroaniline derivatives.
  • Reagents: Sodium nitrite (NaNO2) aqueous solution, hydrochloric acid (HCl).
  • Conditions: Acidic medium (pH ~1-2), low temperature (0–10 °C).
  • Process: The amine is dissolved in aqueous HCl and cooled to 0–5 °C. Sodium nitrite solution (typically 20%) is added dropwise to form the diazonium salt. The reaction temperature is maintained at 0–5 °C to stabilize the diazonium intermediate and prevent side reactions. The reaction is allowed to proceed for 20–30 minutes to ensure complete diazotization.

This step is critical for generating the diazonium salt intermediate with high purity and yield.

Reduction Reaction

  • Reducing agents: Ammonium sulfite aqueous solution or sodium pyrosulfite.
  • Conditions: Room temperature to 25 °C, pH 7–9.
  • Process: The diazonium salt solution is added dropwise to the reducing agent solution under controlled temperature and pH. The reduction converts the diazonium salt to the hydrazine derivative.

Two main approaches are noted:

Method Reducing Agent Temperature (°C) pH Advantages
A Ammonium sulfite aqueous solution 20–25 Acidic to neutral Avoids caking issues of sodium sulfite; better solubility of by-products; improved crystallization and yield
B Sodium pyrosulfite + NaOH 15–25 7–9 (neutral to slightly alkaline) High purity product; low production cost; controlled reaction time (~25–35 min)

The ammonium sulfite method improves operational handling by preventing solid caking and facilitates easier washing and filtration of the product. The sodium pyrosulfite method offers a shorter reaction time and high purity but requires careful pH control.

Hydrolysis and Acidification

  • Reagents: Hydrochloric acid (3–4 equivalents relative to amine).
  • Conditions: Heating to 95–100 °C for 25–35 minutes.
  • Process: The reduced product solution is acidified with concentrated HCl and heated to effect hydrolysis and crystallization of the hydrazinobenzoic acid hydrochloride salt. The product is then cooled, filtered, washed, decolorized with activated carbon if necessary, and dried.

This step yields the final 4-chloro-2-hydrazinobenzoic acid hydrochloride with high crystallinity and purity.

Representative Process Parameters and Yields

Step Parameter Typical Value/Range Notes
Diazotization Temperature 0–5 °C Low temperature to stabilize diazonium salt
pH 1–2 Acidic medium for efficient diazotization
Sodium nitrite conc. 20% aqueous Dropwise addition to control reaction rate
Reduction Reducing agent Ammonium sulfite or sodium pyrosulfite Ammonium sulfite preferred for better handling
Temperature 15–25 °C Controlled to optimize reduction rate
pH 7–9 (for sodium pyrosulfite) Neutral to slightly alkaline to maintain reductive environment
Hydrolysis/Acidification HCl equivalents 3–4 molar equivalents Ensures complete conversion and crystallization
Temperature 95–100 °C Heating promotes hydrolysis and product crystallization
Reaction time Diazotization 20–30 minutes Sufficient for complete diazonium salt formation
Reduction 25–35 minutes Efficient conversion to hydrazine derivative
Hydrolysis 25–35 minutes Complete acidification and crystallization
Yield Overall 70–85% Improved yields compared to conventional methods

Comparative Analysis of Preparation Methods

Feature Ammonium Sulfite Reduction Sodium Pyrosulfite Reduction
Reducing agent form Aqueous ammonium sulfite solution Sodium pyrosulfite powder + NaOH
Reaction temperature Room temperature (20–25 °C) 15–25 °C
pH control Acidic to neutral (pH ~1–2) Neutral to slightly alkaline (pH 7–9)
By-product solubility High solubility of ammonium salts Moderate solubility
Crystallization behavior Loose crystals, good fluidity, easy washing High purity crystals
Operational advantages Avoids caking issues, easier material handling Shorter reaction time, lower cost
Equipment complexity Simple reaction and filtration Requires pH adjustment and temperature control
Yield Higher than conventional sodium sulfite methods Comparable or slightly higher yield

Research Findings and Industrial Considerations

  • The use of ammonium sulfite as a reducing agent addresses common industrial issues such as solid caking of sodium sulfite, which complicates material charging and handling.
  • The late crystallization of ammonium chloride and ammonium hydrogen sulfate by-products in the ammonium sulfite method reduces side reactions and improves product purity and yield.
  • Sodium pyrosulfite reduction under controlled pH offers a cost-effective alternative with high product purity, suitable for facilities with precise pH and temperature control.
  • Hydrolysis under concentrated hydrochloric acid at near-boiling temperatures ensures complete conversion and crystallization of the hydrazinobenzoic acid hydrochloride salt.
  • Activated carbon decolorization and proper drying are essential for obtaining a high-quality final product.

Summary Table of Preparation Method

Step Reagents/Conditions Outcome/Notes
Diazotization 4-chloro-2-aminobenzoic acid + HCl (pH 1–2), NaNO2 (20%), 0–5 °C Formation of diazonium salt
Reduction Ammonium sulfite solution or sodium pyrosulfite + NaOH, 15–25 °C, pH 7–9 Conversion to hydrazine intermediate
Hydrolysis/Acidification Concentrated HCl (3–4 eq.), 95–100 °C, 25–35 min Crystallization of this compound
Purification Activated carbon decolorization, filtration, drying High purity final product

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-hydrazinobenzoic acid hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Substituting agents such as halogens (e.g., chlorine, bromine) or alkyl halides are used under specific conditions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various halogenated derivatives.

Scientific Research Applications

Pharmaceutical Development

4-Chloro-2-hydrazinobenzoic acid hydrochloride is primarily utilized as an intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-cancer agents. Its ability to modify biological pathways makes it a valuable compound in drug design and development.

Analytical Chemistry

This compound is employed in analytical methods for detecting and quantifying biomolecules, enhancing the sensitivity and specificity of assays. It serves as a reagent in biochemical assays, facilitating the study of enzyme kinetics and substrate interactions.

Polymer Chemistry

In polymer chemistry, this compound acts as a cross-linking agent, improving the mechanical properties and thermal stability of polymers. This application is significant in developing advanced materials for various industrial uses.

Bioconjugation Techniques

The compound plays a crucial role in bioconjugation techniques, allowing researchers to attach biomolecules to surfaces or other molecules. This is particularly important for drug delivery systems, where targeted delivery can enhance therapeutic efficacy.

Environmental Applications

Research has explored the potential of this compound in environmental remediation, specifically in the removal of heavy metals from wastewater. Its reactivity with metal ions positions it as a candidate for addressing ecological challenges.

Cytotoxicity in Cancer Models

A study demonstrated that derivatives of hydrazinobenzoic acid, including this compound, exhibited significant tumor regression in xenograft models. This highlights its potential as an anti-cancer agent.

Antioxidant Efficacy in Neuroprotection

Research indicated that these compounds could mitigate oxidative stress in neuronal cells, suggesting potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/Case Studies
Pharmaceutical DevelopmentIntermediate for anti-cancer agentsSignificant tumor regression observed in xenograft models
Analytical ChemistryReagent for biomolecule detectionEnhanced sensitivity and specificity in assays
Polymer ChemistryCross-linking agent for enhanced material propertiesImproved mechanical properties and thermal stability
BioconjugationAttaching biomolecules for drug delivery systemsCritical for targeted therapeutic applications
Environmental RemediationRemoval of heavy metals from wastewaterPotential for addressing ecological challenges

Mechanism of Action

The mechanism by which 4-Chloro-2-hydrazinobenzoic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or enzymes, thereby influencing biochemical processes. The exact mechanism may vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Hydrazinobenzoic Acid Derivatives

4-Bromo-2-hydrazinylbenzoic acid hydrochloride (CAS: 1231892-17-3)
  • Molecular Formula : C₇H₈BrClN₂O₂
  • Molecular Weight : 267.51 g/mol
  • Key Differences: Substitution of chlorine with bromine at position 4 increases molecular weight by ~44.45 g/mol. Bromine’s larger atomic radius (1.85 Å vs. Higher lipophilicity (logP increased by ~0.5–1.0) may enhance membrane permeability but reduce aqueous solubility .
1-(4-Bromo-2-ethylphenyl)hydrazine hydrochloride (CAS: 1628810-35-4)
  • Molecular Formula : C₈H₁₂BrClN₂
  • Key Differences :
    • Ethyl group at position 2 increases steric bulk, reducing accessibility of the hydrazine group for reactions.
    • Absence of a carboxylic acid group diminishes acidity (pKa ~8–10 for hydrazine vs. ~2–3 for benzoic acid) .

Functional Group Variants

4-Chloro-2-nitrobenzoic acid
  • Molecular Formula: C₇H₄ClNO₄
  • Molecular Weight : 201.57 g/mol
  • Key Differences: Replacement of hydrazine with a nitro group (-NO₂) converts the compound into a strong electron-withdrawing derivative. Increased acidity (pKa ~1.5–2.0) due to nitro group’s electron-withdrawing effects, compared to the hydrazine derivative’s moderate acidity (pKa ~4–5 for benzoic acid) . Applications diverge: nitro derivatives are often intermediates in explosives or dyes, whereas hydrazine analogs are used in medicinal chemistry .
4-(Aminomethyl)-2-methylbenzoic acid hydrochloride (CAS: 1909306-16-6)
  • Molecular Formula: C₉H₁₂ClNO₂
  • Molecular Weight : 201.65 g/mol
  • Key Differences: Aminomethyl (-CH₂NH₂) and methyl (-CH₃) substituents replace hydrazine and chlorine, respectively. Enhanced basicity due to the primary amine group (pKa ~9–10), enabling use in pH-sensitive drug formulations. Broader applications in agrochemicals and material science due to its structural flexibility .

Aniline and Toluidine Derivatives

4-Chloro-ortho-toluidine hydrochloride (CAS: 3165-93-3)
  • Molecular Formula : C₇H₈Cl₂N
  • Molecular Weight : 178.05 g/mol
  • Key Differences: Aniline backbone lacks a carboxylic acid group, rendering the compound non-acidic (pKa ~4–5 for aniline vs. ~2–3 for benzoic acid). Methyl group at position 2 increases steric hindrance, limiting electrophilic substitution at adjacent positions.

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Properties
4-Chloro-2-hydrazinobenzoic acid HCl C₇H₇ClN₂O₂·HCl 223.06 Cl, -NH-NH₂, -COOH Pharmaceutical intermediates
4-Bromo-2-hydrazinylbenzoic acid HCl C₇H₈BrClN₂O₂ 267.51 Br, -NH-NH₂, -COOH Enhanced lipophilicity
4-Chloro-2-nitrobenzoic acid C₇H₄ClNO₄ 201.57 Cl, -NO₂, -COOH Explosives/dye synthesis
4-(Aminomethyl)-2-methylbenzoic acid HCl C₉H₁₂ClNO₂ 201.65 -CH₂NH₂, -CH₃, -COOH Agrochemicals, drug delivery
4-Chloro-ortho-toluidine HCl C₇H₈Cl₂N 178.05 Cl, -CH₃, -NH₂ Carcinogenic, limited to research

Research Findings and Implications

  • Reactivity: The hydrazine group in 4-chloro-2-hydrazinobenzoic acid hydrochloride facilitates heterocycle formation (e.g., pyrazolines via condensation with ketones) , whereas nitro or aminomethyl analogs prioritize electrophilic or nucleophilic pathways.
  • Solubility : Hydrochloride salts generally improve aqueous solubility, critical for bioavailability in drug development .
  • Safety: Unlike toluidine derivatives, hydrazinobenzoic acids show lower toxicity risks, making them preferable in pharmaceutical contexts .

Biological Activity

4-Chloro-2-hydrazinobenzoic acid hydrochloride, a derivative of hydrazinobenzoic acid, has garnered attention for its diverse biological activities, particularly in the fields of anticancer and antioxidant research. This article explores the compound's mechanisms of action, efficacy against various cell lines, and its potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound features a hydrazine functional group attached to a chlorinated benzene ring. This configuration is significant as it influences the compound's biological interactions and reactivity. The presence of the chlorine atom enhances its electrophilic properties, potentially increasing its reactivity with biological targets.

Anticancer Activity

Recent studies have shown that derivatives of hydrazinobenzoic acid exhibit promising anticancer activity. For instance, a series of 4-hydrazinobenzoic acid derivatives were evaluated for their cytotoxic effects against human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). The results indicated that some derivatives demonstrated potent inhibitory effects with IC50 values ranging from 21.3 to 28.3 µM, comparable to the reference drug doxorubicin .

Table 1: Cytotoxic Activity of 4-Hydrazinobenzoic Acid Derivatives

CompoundIC50 (HCT-116)IC50 (MCF-7)Reference Drug IC50
621.3 ± 4.1 µM22.6 ± 3.9 µMDoxorubicin
725.0 ± 5.0 µM19.7 ± 3.1 µMDoxorubicin
928.3 ± 5.1 µM--

The study also highlighted that compounds like derivatives 7, 9, and 10 induced apoptosis in MCF-7 cells, confirming their potential as anticancer agents through mechanisms involving programmed cell death .

Antioxidant Activity

In addition to anticancer properties, the antioxidant activity of hydrazinobenzoic acid derivatives has been extensively studied. Various in vitro assays demonstrated that these compounds possess significant free radical scavenging abilities. For example, compounds showed superior antioxidant activities in DPPH assays at concentrations as low as 20 μg/mL, achieving scavenging rates between 70% and 72% .

Table 2: Antioxidant Activity of Selected Compounds

CompoundDPPH Scavenging Activity (%) at 20 μg/mL
BHA92
370
571
6-
7-

The presence of hydrazine and isothiocyanate groups was found to enhance the radical scavenging capabilities of these compounds significantly . The mechanisms underlying these activities involve electron donation and stabilization of free radicals, contributing to cellular protection against oxidative stress.

Mechanistic Insights

The biological activities of these compounds are often attributed to their ability to interact with specific molecular targets within cells:

  • Cytotoxic Mechanisms : The induction of apoptosis in cancer cells is primarily mediated through mitochondrial pathways and caspase activation.
  • Antioxidant Mechanisms : The ability to donate electrons allows these compounds to neutralize reactive oxygen species (ROS), thereby preventing cellular damage.

Case Studies

Several case studies have illustrated the potential therapeutic applications of hydrazinobenzoic acid derivatives:

  • Cytotoxicity in Cancer Models : A study demonstrated that treatment with compound derivatives led to significant tumor regression in xenograft models.
  • Antioxidant Efficacy in Neuroprotection : Research indicated that these compounds could mitigate oxidative stress in neuronal cells, suggesting potential applications in neurodegenerative diseases.

Q & A

Q. What are the recommended synthetic routes for 4-chloro-2-hydrazinobenzoic acid hydrochloride, and how do reaction conditions influence yield?

Methodological Answer: A common approach involves coupling 4-chloro-2-aminobenzoic acid derivatives with hydrazine under acidic conditions. For example, hydrazine hydrate can react with a chlorinated benzoyl chloride intermediate in ethanol or aqueous media at 60–80°C for 6–12 hours, followed by HCl treatment to isolate the hydrochloride salt . Key parameters affecting yield include:

  • pH Control: Maintain acidic conditions (pH 3–4) to prevent side reactions.
  • Solvent Choice: Polar aprotic solvents (e.g., DMF) may enhance solubility but require careful drying to avoid hydrolysis.
  • Temperature: Excess heat (>80°C) can degrade the hydrazine moiety.
    Yield optimization often involves iterative testing of stoichiometric ratios (e.g., 1:1.2 molar ratio of benzoyl chloride to hydrazine) .

Q. How should researchers characterize this compound using spectroscopic and chromatographic methods?

Methodological Answer:

  • NMR Analysis:
    • ¹H NMR: Look for characteristic signals: aromatic protons (δ 7.2–8.1 ppm, split due to Cl substituent), hydrazine NH (δ 4.5–5.5 ppm, broad), and carboxylic acid proton (δ 12–13 ppm, if free acid form exists) .
    • ¹³C NMR: Confirm the benzoic acid carbonyl (δ 170–175 ppm) and Cl-substituted aromatic carbons (δ 120–135 ppm).
  • HPLC: Use a C18 column with a mobile phase of 0.03 M phosphate buffer (pH 2.5) and methanol (70:30 v/v) at 1 mL/min flow rate. Detect at 207 nm for optimal sensitivity .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and sealed goggles to avoid skin/eye contact. Use a respirator if handling powder in non-ventilated areas .
  • Storage: Store in airtight containers at 2–8°C to prevent hygroscopic degradation. Label containers with hazard warnings (e.g., "Irritant," "Harmful if inhaled") .
  • Spill Management: Neutralize spills with sodium bicarbonate, then collect residues in chemical waste containers. Avoid water rinsing to prevent contamination .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields across studies?

Methodological Answer: Discrepancies often arise from impurities in starting materials or variations in workup procedures. To address this:

  • Purity Assessment: Use TLC or HPLC to verify starting material purity before synthesis.
  • Byproduct Analysis: Employ LC-MS to identify side products (e.g., dimerized hydrazine derivatives) that may reduce yield.
  • Reproducibility Testing: Replicate reported methods with controlled variables (e.g., solvent grade, humidity levels). For example, hydrazine hydrate purity significantly impacts reaction efficiency .

Q. What strategies optimize reaction conditions for greener synthesis of this compound?

Methodological Answer:

  • Solvent Replacement: Substitute traditional solvents (e.g., DMF) with biodegradable alternatives like cyclopentyl methyl ether (CPME) or water-ethanol mixtures .
  • Catalyst Selection: Test bio-derived catalysts (e.g., thiamine hydrochloride) to reduce reliance on metal catalysts. In one study, thiamine HCl improved yield by 15% in aqueous media .
  • Microwave Assistance: Reduce reaction time from hours to minutes (e.g., 30 minutes at 100°C under microwave irradiation) while maintaining yield .

Q. How can computational tools aid in analyzing the crystal structure of this compound?

Methodological Answer:

  • Software Workflow:
    • Data Collection: Use X-ray diffraction (XRD) to obtain crystallographic data.
    • Structure Solution: Employ SHELXD for phase problem resolution via direct methods .
    • Refinement: Apply SHELXL for least-squares refinement, adjusting parameters like thermal displacement (U<sup>eq</sup>) and occupancy factors .
    • Visualization: Generate ORTEP-3 diagrams to depict anisotropic displacement ellipsoids and hydrogen bonding networks .
  • Validation: Cross-check with PLATON to detect twinning or disorder in the crystal lattice .

Data Contradiction Analysis

Q. Discrepancies in reported melting points: How to validate and interpret?

Methodological Answer:

  • DSC/TGA Analysis: Perform differential scanning calorimetry (DSC) to determine the exact melting point range. For example, a broad endothermic peak (e.g., 210–220°C) may indicate impurities or polymorphic forms.
  • Recrystallization Tests: Compare melting points after recrystallizing from different solvents (e.g., ethanol vs. acetonitrile) to identify stable polymorphs .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Chloro-2-hydrazinobenzoic acid hydrochloride
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4-Chloro-2-hydrazinobenzoic acid hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.